2-Hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate

CAS No.: 374637-35-1

Cat. No.: VC4550126

Molecular Formula: C7H13N3OS2

Molecular Weight: 219.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 374637-35-1 |

|---|---|

| Molecular Formula | C7H13N3OS2 |

| Molecular Weight | 219.32 |

| IUPAC Name | (2-hydrazinyl-2-oxoethyl) pyrrolidine-1-carbodithioate |

| Standard InChI | InChI=1S/C7H13N3OS2/c8-9-6(11)5-13-7(12)10-3-1-2-4-10/h1-5,8H2,(H,9,11) |

| Standard InChI Key | LHVLZHBELGCQAN-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=S)SCC(=O)NN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

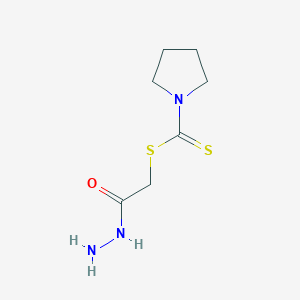

The compound’s IUPAC name, (2-hydrazinyl-2-oxoethyl) pyrrolidine-1-carbodithioate, reflects its bifunctional design:

-

A pyrrolidine-1-carbodithioate group () provides a five-membered nitrogen ring with dithiocarbamate functionality.

-

A hydrazino-oxoethyl side chain () introduces a reactive hydrazine group adjacent to a carbonyl .

The SMILES notation C1CCN(C1)C(=S)SCC(=O)NN and InChIKey LHVLZHBELGCQAN-UHFFFAOYSA-N confirm this arrangement .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 219.32 g/mol | |

| CAS Registry | 374637-35-1 | |

| Solubility | Not publicly available | |

| XLogP3 (Partitioning) | Estimated 1.2–1.5 |

The compound’s solubility and stability under physiological conditions remain uncharacterized, limiting its broader adoption.

Synthesis and Production

Synthetic Pathways

While explicit protocols for 2-hydrazino-2-oxoethyl pyrrolidine-1-carbodithioate are scarce, analogous methods for dithiocarbamate-hydrazine hybrids suggest a two-step process:

-

Formation of Pyrrolidine-1-carbodithioate: Reacting pyrrolidine with carbon disulfide () in basic conditions yields pyrrolidine-1-carbodithioate .

-

Hydrazine Conjugation: The dithiocarbamate intermediate undergoes nucleophilic substitution with a hydrazino-oxoethyl precursor, likely using hydrazine hydrate () under reflux .

A hypothetical reaction scheme is:

This mirrors strategies for 1,3,4-oxadiazole synthesis, where hydrazine and are pivotal .

Challenges in Optimization

-

Yield Limitations: Current methods for related compounds achieve 80–90% yields, but scalability for this specific derivative is untested .

-

Purification: The compound’s polar groups necessitate advanced chromatographic techniques, increasing production costs.

Applications in Biochemical Research

Proteomics and Enzyme Studies

The compound’s dithiocarbamate group chelates metal ions, making it a candidate for inhibiting metalloproteases or modifying cysteine residues in proteins. Its hydrazine moiety may facilitate crosslinking or labeling applications, though empirical validation is pending .

Comparative Analysis with Analogues

| Compound | Functional Groups | Key Applications |

|---|---|---|

| Pyrrolidine-1-carbodithioate | Dithiocarbamate | Antioxidant assays |

| Target Compound | Dithiocarbamate + Hydrazine | Protein modification |

This dual functionality positions the compound uniquely for niche biochemical applications, albeit with unproven efficacy .

Future Research Directions

Priority Areas

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume